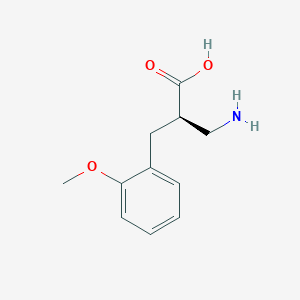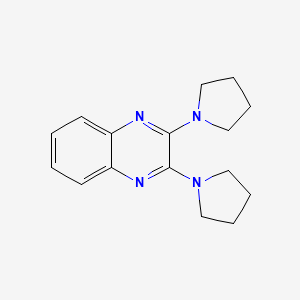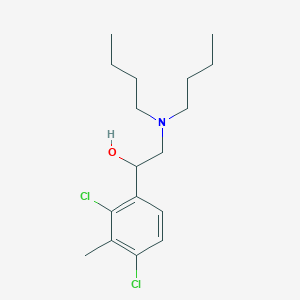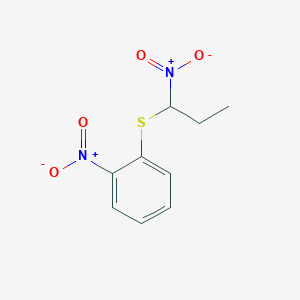
1-Nitro-2-(1-nitropropylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-(1-nitropropylsulfanyl)benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Métodos De Preparación
The synthesis of 1-Nitro-2-(1-nitropropylsulfanyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Nitro-2-(1-nitropropylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized further under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanyl groups are replaced by other functional groups
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitro-2-(1-nitropropylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-(1-nitropropylsulfanyl)benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
1-Nitro-2-(1-nitropropylsulfanyl)benzene can be compared with similar compounds such as (E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene. While both compounds contain nitro groups, the presence of the sulfanyl linkage in this compound makes it unique.
Similar compounds include:
- (E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene
- 1-Nitro-2-propylbenzene
- 1-Nitro-2-(phenylsulfanyl)benzene .
Propiedades
Número CAS |
5437-72-9 |
|---|---|
Fórmula molecular |
C9H10N2O4S |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
1-nitro-2-(1-nitropropylsulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S/c1-2-9(11(14)15)16-8-6-4-3-5-7(8)10(12)13/h3-6,9H,2H2,1H3 |
Clave InChI |
HIIWNXDQAASFMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC([N+](=O)[O-])SC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)



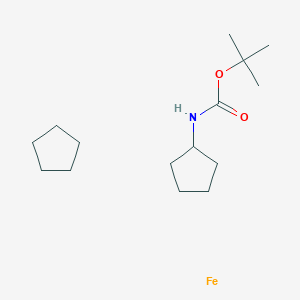
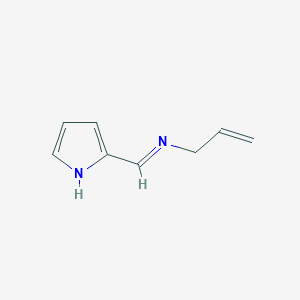
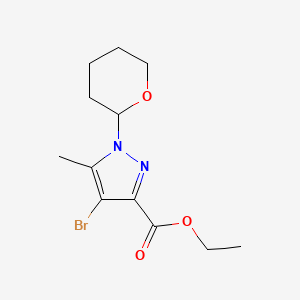
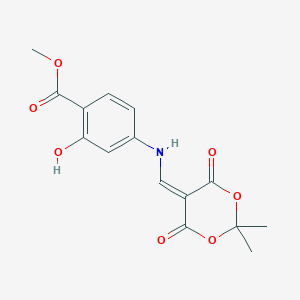
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
